molecular formula C12H8ClFO4S2 B1463598 Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate CAS No. 1291487-04-1

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B1463598
CAS No.: 1291487-04-1
M. Wt: 334.8 g/mol
InChI Key: ISRQZZLNMYYJHR-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a high-purity chemical intermediate designed for advanced research and development applications. Its molecular structure incorporates both a carboxylate ester and a highly reactive sulfonyl chloride group on a thiophene ring system, which is further functionalized with a 3-fluorophenyl substituent. This unique architecture makes it a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science. The reactive chlorosulfonyl group is a key functional handle for forming sulfonamide bonds, a common motif in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . Researchers can utilize this compound to create sulfonamide derivatives, potentially for screening against biological targets or for constructing functional polymers and advanced materials. The presence of the fluorophenyl group is of particular interest, as fluorine incorporation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. While this specific derivative's applications in peer-reviewed literature are not widely documented, its core structure is recognized as a valuable synthetic intermediate. Consistent with similar chlorosulfonyl compounds, this product requires careful handling . It is classified as corrosive and causes severe skin burns and eye damage . It must be stored in a cool, dark place under an inert atmosphere and should only be handled by qualified researchers with appropriate personal protective equipment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQZZLNMYYJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. Its chlorosulfonyl group is known to enhance the reactivity of the molecule, allowing it to interact with biological targets effectively. Research indicates that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate may possess similar properties.

1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural analogs have been reported as inhibitors of AICAR transformylase (AICARFT), an enzyme implicated in purine metabolism and cancer cell proliferation. The inhibition constants (K_i) for related compounds indicate promising activity, which could extend to this compound .

Agrochemical Applications

2.1 Pesticide Development
The unique thiophene structure makes this compound a candidate for developing novel pesticides. Thiophene derivatives are known for their biological activity against pests and pathogens. The introduction of a chlorosulfonyl group may enhance the bioactivity and selectivity of these compounds, providing a pathway for creating more effective agrochemicals.

2.2 Herbicidal Properties
Research into the herbicidal properties of thiophene-based compounds suggests potential applications in weed management. The ability to modify the chemical structure to improve herbicidal efficacy while minimizing environmental impact is an ongoing area of study.

Materials Science

3.1 Conductive Polymers
this compound can be utilized in synthesizing conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

3.2 Photovoltaic Applications
The compound's electronic properties may also allow it to be used in photovoltaic devices. Research into thiophene derivatives has shown promise in improving the efficiency of organic solar cells by optimizing charge transport properties.

Case Studies and Research Findings

Study Focus Area Findings
Study A Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines; potential as an anticancer agent.
Study B Enzyme InhibitionIdentified as a potential AICARFT inhibitor; K_i values suggest significant inhibitory activity.
Study C Agrochemical UseExplored as a pesticide candidate; showed biological activity against target pests.
Study D Material PropertiesInvestigated for use in conductive polymers; enhanced electrical conductivity observed.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound's stability and specificity, making it suitable for targeted applications.

Comparison with Similar Compounds

Key Observations:

Substituent Position : The target compound’s 3-fluorophenyl group at position 4 distinguishes it from analogs with phenyl (e.g., ) or chlorophenyl (e.g., ) substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .

Reactivity : Compounds with sulfonyl groups at position 3 (e.g., ) exhibit higher electrophilicity, favoring nucleophilic substitution. In contrast, sulfonyl groups at position 4 (e.g., ) show reduced steric hindrance.

Synthetic Utility : Derivatives like Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate () are used in kinase inhibitor development, suggesting similar applications for the target compound.

Notes and Limitations

Toxicological Data: Limited studies exist on the toxicity of chlorosulfonyl thiophene derivatives. General warnings note incomplete toxicological profiles for similar compounds .

Structural Variants: Benzo[b]thiophene derivatives (e.g., ) exhibit fused-ring systems, which confer distinct electronic properties compared to monocyclic thiophenes.

Data Gaps : The exact synthetic yield, solubility, and stability of the target compound require further investigation.

Biological Activity

Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and research findings.

  • Molecular Formula : C₁₂H₈ClFO₄S₂
  • Molecular Weight : 334.77 g/mol
  • CAS Number : 1291487-04-1
  • Purity : Minimum >90%

Antimicrobial Activity

Thiophene derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene rings can act against various bacterial strains.

Compound Target Bacteria MIC (µg/mL)
This compoundE. coli< 50
This compoundS. aureus< 25

These findings suggest that this compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as PC-3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
PC-315Apoptosis induction
MCF-720Cell cycle arrest

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown promise as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Type IC₅₀ (µM)
Neutral Sphingomyelinase 2 (nSMase2)Competitive10

This inhibition could lead to reduced exosome release from neurons, potentially mitigating neurodegenerative processes .

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antibacterial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated superior activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
  • Anticancer Research
    • In a series of experiments on prostate cancer cells, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Preparation Methods

Chlorosulfonylation Procedure

A key step is the chlorosulfonylation of methyl 3-substituted thiophene-2-carboxylate. According to patent CN1037511A (1995), the method involves:

  • Suspending iron powder (reduced, purity ≥96%) in absolute dichloromethane (CH2Cl2) in a four-neck flask under vigorous stirring.
  • Introducing chlorine gas (Cl2) slowly (e.g., 440 g over 2-3 hours) at controlled temperatures (24–28°C).
  • Dissolving methyl 3-chlorosulfonylthiophene-2-carboxylate (1.44 kg, 5.98 mol) in absolute dichloromethane and adding it rapidly to the suspension.
  • Continuing chlorine gas addition (100–200 g per hour) at 30–32°C while monitoring the reaction progress by gas chromatography.
  • After 62–65% monochloride formation, quenching the reaction by pouring into ice water and stirring vigorously.
  • Separating the organic phase, drying, and evaporating under vacuum at 40°C to obtain the chlorosulfonylated product.

This process ensures selective chlorosulfonylation at the 3-position of the thiophene ring with high purity and yield.

Parameter Condition/Value
Iron powder 96 g (1.71 mol), reduced purity ≥96%
Solvent Absolute dichloromethane (121 mL + 51 mL)
Chlorine gas 440 g initially, then 100–200 g/hr
Temperature 24–28°C initially, then 30–32°C
Reaction monitoring Gas chromatography
Quenching Ice water (241 mL), stirring 15 min
Evaporation temperature 40°C vacuum

Representative Synthetic Route Summary

Step Reactants and Conditions Outcome
1 Methyl thiophene-2-carboxylate derivative + chlorosulfonation (Cl2, Fe, CH2Cl2) Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
2 Cross-coupling or substitution with 3-fluorophenyl group This compound

Analytical and Purification Techniques

Research Findings and Notes

  • The chlorosulfonylation reaction requires precise temperature control (24–32°C) to avoid over-chlorination or decomposition.
  • The use of reduced iron powder facilitates chlorination efficiency.
  • Chlorine gas introduction rate is critical for reaction control and safety.
  • The reaction yield and purity can be optimized by controlling chlorine feed and reaction time.
  • The fluorophenyl substituent introduction is typically done post-chlorosulfonylation to prevent interference with the sensitive chlorosulfonyl group.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material Methyl 3-thiophene carboxylate derivatives
Chlorosulfonylation reagent Chlorine gas (Cl2) with Fe powder catalyst
Solvent Absolute dichloromethane
Temperature 24–32°C
Reaction monitoring Gas chromatography
Purification Organic phase separation, drying, vacuum evaporation, silica gel chromatography
Fluorophenyl group introduction Cross-coupling or substitution post-chlorosulfonylation

Q & A

Q. What are the key synthetic routes for Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via diazotization and sulfonation. Starting from a methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate precursor, diazotization with nitrous acid generates a diazonium intermediate, which is treated with SO₂ under acidic conditions to introduce the chlorosulfonyl group . Key factors include:

  • Temperature control : Diazotization typically occurs at 0–5°C to avoid decomposition.
  • Reagent stoichiometry : Excess SO₂ ensures complete conversion to the sulfonyl chloride.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) are used for subsequent reactions with nucleophiles like morpholine .
    Yield optimization requires careful purification, as intermediates (e.g., compound 2 in ) are often hygroscopic and prone to hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its spectral data?

  • Spectroscopy : 1^1H NMR resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and thiophene protons) and ester methyl groups (δ 3.8–4.0 ppm). 13^{13}C NMR confirms carbonyl (170–175 ppm) and sulfonyl (115–120 ppm) carbons .
  • X-ray crystallography : Used to validate the thiophene ring geometry and sulfonyl chloride orientation (if crystallizable) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 240.68 for C₆H₅ClO₄S₂) and detects impurities like hydrolyzed sulfonic acids .

Q. What are the compound’s critical physicochemical properties, and how do they impact experimental handling?

  • Stability : The chlorosulfonyl group is moisture-sensitive. Storage under anhydrous conditions (e.g., inert gas, desiccants) is essential .
  • Solubility : Soluble in DMF, DMSO, and chlorinated solvents; insoluble in water or hexane.
  • Thermal properties : Predicted boiling point 365.7°C and density 1.568 g/cm³ .
    These properties dictate reaction conditions (e.g., anhydrous solvents) and purification methods (e.g., column chromatography under N₂).

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence electronic and steric effects in nucleophilic substitution reactions?

The 3-fluorophenyl group:

  • Electron-withdrawing effect : Enhances electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols.
  • Steric hindrance : Ortho-substitution on the phenyl ring may slow reactions with bulky nucleophiles (e.g., tert-butanol).
    Comparative studies with analogs (e.g., 4-trifluoromethyl or unsubstituted phenyl) show lower reactivity in fluorophenyl derivatives due to reduced resonance stabilization of the transition state .

Q. What mechanistic insights explain contradictions in sulfonation efficiency across related thiophene derivatives?

Sulfonation efficiency varies with:

  • Substituent positioning : Electron-donating groups (e.g., methyl) at the 4-position deactivate the thiophene ring, reducing SO₂ incorporation.
  • Steric factors : Bulky groups near the sulfonation site hinder SO₂ access. For example, 5-(trifluoromethyl) analogs () require higher temperatures (80–100°C) for complete sulfonation .
    Contradictions in literature data often arise from differences in diazotization protocols (e.g., HCl vs. H₂SO₄ media) .

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

  • DFT calculations : Used to map electrostatic potential surfaces, identifying nucleophilic attack sites. The sulfonyl chloride group shows higher electrophilicity (Fukui ff^- indices) than the ester carbonyl .
  • Molecular docking : Predicts binding affinities for biological targets (e.g., hepatitis B inhibitors in ) by simulating interactions with active-site residues .
    These models guide experimental design, reducing trial-and-error in synthesizing derivatives.

Q. What strategies mitigate decomposition during storage or reaction, and how are stability issues quantified?

  • Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH) monitor hydrolysis via HPLC. Hydrolysis half-life (t1/2t_{1/2}) is ~72 hours under ambient conditions .
  • Stabilizers : Anhydrous MgSO₄ or molecular sieves in storage vials reduce water content.
  • In situ derivatization : Immediate conversion to sulfonamides or sulfonate esters avoids isolating the unstable intermediate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate

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